N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound featuring a morpholine ring, a cyclopropyl group, and an oxadiazole moiety
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O3/c1-8-13-11(19-15-8)7-16-4-5-18-10(6-16)12(17)14-9-2-3-9/h9-10H,2-7H2,1H3,(H,14,17) |
InChI Key |
QGLOSHRZQYCJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under basic conditions, often using reagents like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Morpholine ring formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions . The cyclopropyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with a morpholine ring are widely used in pharmaceuticals and agrochemicals.
Cyclopropyl-containing compounds: These compounds are known for their stability and unique reactivity.
Uniqueness
N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
